molecular formula C23H23NO6 B11152871 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B11152871
M. Wt: 409.4 g/mol
InChI Key: KIDKFTSCMWGPAF-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple steps. One common method involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl acetate with N-[(benzyloxy)carbonyl]glycine in the presence of a suitable catalyst . The reaction conditions often include the use of organic solvents such as ethanol or acetone and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromen oxides, while substitution reactions can produce various substituted chromen derivatives .

Scientific Research Applications

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets. The chromen ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation . The exact pathways involved are still under investigation, but it is believed that the compound can interfere with key signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-[(benzyloxy)carbonyl]glycinate moiety enhances its potential as a therapeutic agent by improving its solubility and bioavailability .

This compound continues to be an area of active research, with ongoing studies aimed at uncovering its full potential in various scientific and industrial applications.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-propylchromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C23H23NO6/c1-3-7-19-15(2)18-11-10-17(12-20(18)30-22(19)26)29-21(25)13-24-23(27)28-14-16-8-5-4-6-9-16/h4-6,8-12H,3,7,13-14H2,1-2H3,(H,24,27)

InChI Key

KIDKFTSCMWGPAF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3)OC1=O)C

Origin of Product

United States

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